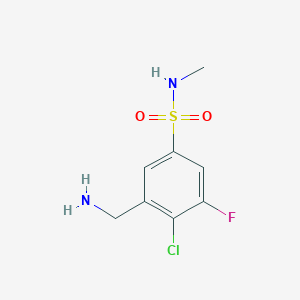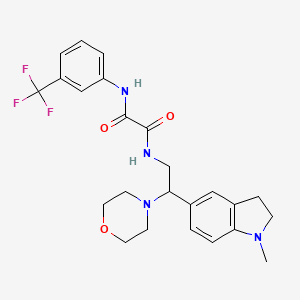
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Compounds structurally related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been studied for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds show promise in pre-clinical tests for clinical efficacy in treating conditions like emesis and depression due to their high affinity, oral activity, and long central duration of action. For instance, a related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates significant efficacy in these areas due to its water solubility and pharmacological profile (Harrison et al., 2001).
Orexin Receptor Modulation
Research into orexin receptors, specifically targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors, highlights the role of these receptors in sleep-wake regulation and stress response. Compounds with structural similarities to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been evaluated for their ability to modulate these receptors, influencing sleep patterns and stress-induced hyperarousal without inducing significant hypnotic effects. This suggests potential applications in treating insomnia or stress-related disorders without the side effects typically associated with sedatives (Dugovic et al., 2009).
Molecular Structure Analysis
Studies have also focused on the synthesis and crystal structure analysis of compounds related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide," providing insights into their molecular configurations, interactions, and potential for forming extended networks. These analyses contribute to a deeper understanding of the compound's chemical properties and its potential interactions within biological systems. For example, research on the crystal structure of related compounds has revealed specific bonding patterns and molecular conformations that could inform the development of more effective pharmaceutical agents (Buu et al., 2019).
Anticancer Applications
The development of novel compounds with potential anticancer activity is another area of interest. Derivatives structurally related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Initial studies indicate that some of these derivatives exhibit promising activity, suggesting the potential for further development into therapeutic agents for cancer treatment (Fang et al., 2016).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-8-7-17-13-16(5-6-20(17)30)21(31-9-11-34-12-10-31)15-28-22(32)23(33)29-19-4-2-3-18(14-19)24(25,26)27/h2-6,13-14,21H,7-12,15H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMNUCYSKAUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

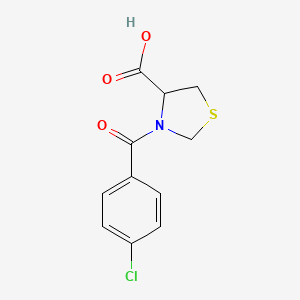
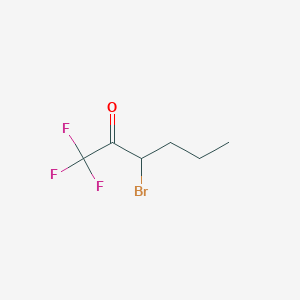
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

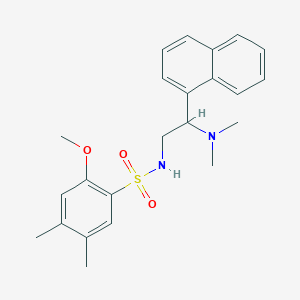
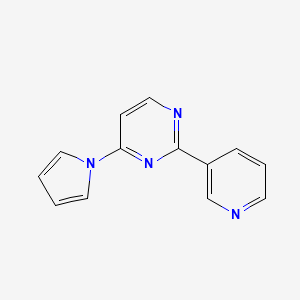
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea](/img/structure/B2426608.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2426611.png)

